1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Description
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a benzodiazepine derivative characterized by a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions. The 1-position is substituted with a methanesulfonyl (-SO₂CH₃) group, which confers distinct electronic and steric properties.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methylsulfonyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 |
InChI Key |
UWEOLAHTHQANQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCNCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- The key starting material is a substituted acetylaminobenzophenone derivative, which undergoes reaction with a primary amine to form an intermediate benzophenone compound.
- This intermediate can cyclize under controlled conditions to yield the tetrahydro-1,4-benzodiazepine core.
- The reaction is typically conducted in an inert organic solvent with an acid-binding agent to facilitate cyclization and prevent side reactions.
Reaction Conditions
- Temperature: The initial reaction between the benzophenone derivative and the amine is performed below 50 °C to favor intermediate formation.
- Solvents: A variety of inert organic solvents are suitable, including methanol, ethanol, acetone, tetrahydrofuran, chloroform, ethyl acetate, acetonitrile, and dimethylformamide.
- Acid Binding Agents: Bases such as pyridine or sodium methoxide are used to neutralize acids generated during the reaction.
Isolation and Purification
- The intermediate benzophenone compound may be isolated by fractional crystallization or chromatography.
- Subsequent cyclization to the benzodiazepine can be performed in situ or after isolation of the intermediate.
- The crude benzodiazepine product is purified by recrystallization or chromatographic methods.
Introduction of the Methanesulfonyl Group
Sulfonylation Reaction
- The sulfonylation of the tetrahydro-1,4-benzodiazepine nitrogen is achieved by reacting the free base form of the benzodiazepine with methanesulfonyl chloride.
- Reaction solvents include pyridine, which acts both as solvent and acid scavenger, or other inert organic solvents.
- Typical reaction temperatures range from room temperature (about 25 °C) to mild heating, with reaction times varying from several hours to overnight.
Workup and Purification
- After sulfonylation, the reaction mixture is diluted with ice-water and extracted with an organic solvent such as ether or dichloromethane.
- The organic layer is washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from solvents such as ethanol, acetone-n-hexane mixtures, or isopropanol.
Representative Example from Patent Literature
A documented example (US Patent US3772371A and US3516987A) illustrates the preparation of benzodiazepine derivatives including sulfonylated compounds:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Reaction of substituted acetylaminobenzophenone with primary amine below 50 °C in methanol or tetrahydrofuran | Formation of intermediate benzophenone compound |
| 2 | Cyclization in situ or isolated intermediate cyclized by heating in inert solvent | Formation of tetrahydro-1,4-benzodiazepine core |
| 3 | Reaction of benzodiazepine free base with methanesulfonyl chloride in pyridine at 25 °C for 24 hours | Introduction of methanesulfonyl group at N-1 |
| 4 | Workup: dilution with ice-water, extraction with ether, washing with dilute HCl, bicarbonate, brine, drying | Isolation of crude sulfonylated product |
| 5 | Purification by recrystallization from ethanol or acetone-n-hexane | Obtaining pure 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Analytical and Purity Considerations
- Melting points of purified products typically range around 120-130 °C depending on substitution patterns.
- Chromatographic techniques (TLC, column chromatography) are employed to monitor reaction progress and purity.
- Spectroscopic methods (NMR, IR, MS) confirm structural identity and sulfonylation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Reagents | Notes |
|---|---|---|
| Starting material | Substituted acetylaminobenzophenone derivative | Precursor for ring formation |
| Amine | Primary amines (e.g., methylamine) | Reacts to form intermediate |
| Solvents | Methanol, ethanol, acetone, THF, chloroform, DMF | Inert solvents suitable for cyclization |
| Temperature (cyclization) | Below 50 °C | Controls intermediate formation |
| Sulfonylation reagent | Methanesulfonyl chloride | Introduces methanesulfonyl group |
| Sulfonylation solvent | Pyridine, dichloromethane | Pyridine acts as base and solvent |
| Reaction time | 12-24 hours | For sulfonylation step |
| Workup | Aqueous acid/base washes, drying over sodium sulfate | Removes impurities and residual reagents |
| Purification | Recrystallization, chromatography | Ensures product purity |
Chemical Reactions Analysis
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound exerts its anxiolytic and hypnotic effects, leading to reduced anxiety and sedation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzodiazepine derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Below is a comparative analysis of key analogs:
Substituent Analysis and Molecular Properties
Key Observations:
- Methanesulfonyl Group : The -SO₂CH₃ group in the target compound increases polarity and may act as a leaving group, influencing reactivity in nucleophilic substitutions. This contrasts with methyl or benzyl substituents, which primarily affect steric bulk .
- Methyl Substituent : The 1-methyl derivative serves as a foundational structure with lower molecular weight, making it a common precursor in benzodiazepine synthesis .
Physicochemical Properties
- 1-Methyl Derivative : Boiling point 290.1°C, logP 1.10, indicating moderate hydrophobicity .
Biological Activity
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (often referred to as "the compound") is a derivative of the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of the compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is , with a specific structure that influences its biological activity. The compound features a methanesulfonyl group which may enhance its solubility and interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| SMILES | CS(=O)(=O)N1CCNCC2=CC=CC=C21 |
| InChI | InChI=1S/C10H14N2O2S/c1-15(13,14)12... |
Structure-Activity Relationship (SAR)
Recent studies have emphasized the importance of SAR in developing new benzodiazepine derivatives. For example:
- Methyl Group Addition : The presence of a methyl group at certain positions has been shown to increase activity against peripheral benzodiazepine receptors (PBR), suggesting that similar modifications could enhance the efficacy of 1-methanesulfonyl derivatives .
- Halogen Substituents : Chlorination at specific positions has been associated with increased lipophilicity and receptor affinity .
Case Studies
While direct case studies on this specific compound are scarce, analogous compounds have been evaluated for their pharmacological profiles. For instance:
- Compound Evaluation : In vivo studies have shown that certain benzodiazepine derivatives exhibit significant anxiolytic effects in animal models. The compounds were tested using the elevated plus maze (EPM) and open field tests, demonstrating enhanced locomotor activity alongside anxiolytic effects .
Pharmacokinetics
Understanding the pharmacokinetics of benzodiazepines is crucial for evaluating their therapeutic potential. Most benzodiazepines undergo extensive hepatic metabolism via cytochrome P450 enzymes and are primarily excreted through urine. The lipophilicity of the compounds influences their absorption rates and onset of action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or sulfonylation of intermediates. For example, analogous benzodiazepine derivatives are synthesized via condensation of substituted anilines with ketones, followed by sulfonylation using methanesulfonyl chloride under anhydrous conditions . Key parameters include reaction temperature (optimized between 0–5°C for sulfonylation to prevent side reactions), solvent polarity (DMF or ethanol for improved solubility), and stoichiometric control of sulfonylating agents . Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How is the structural characterization of this compound performed using spectroscopic and computational methods?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the methanesulfonyl group exhibits a singlet at ~3.0 ppm (H) and 40–45 ppm (C) .
- IR : Stretching vibrations for sulfonyl groups (S=O) appear at 1150–1300 cm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for CHNOS: 253.09 g/mol) .
- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding patterns in the benzodiazepine core .
Q. What preliminary pharmacological activities have been observed for this compound, and what in vitro models are used for assessment?
- Methodological Answer : Benzodiazepine derivatives exhibit anxiolytic and antidepressant activities in rodent models (e.g., elevated plus maze, forced swim test). For 1-methanesulfonyl analogs, receptor binding assays (GABA subunit selectivity) and enzymatic inhibition studies (e.g., serotonin reuptake) are prioritized. IC values are determined via competitive radioligand binding with H-diazepam .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of its synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow chemistry enhances scalability by reducing reaction times and improving heat transfer. For stereospecific synthesis, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are employed. Process parameters (e.g., pressure, residence time) are optimized via Design of Experiments (DoE) to achieve >90% enantiomeric excess .
Q. What strategies are employed to resolve contradictions in reported biological activity data across structurally similar benzodiazepines?
- Methodological Answer :
- Meta-analysis : Pool data from preclinical studies to identify confounding variables (e.g., dosing regimens, animal strains) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methanesulfonyl with acetyl or methyl groups) and compare binding affinities using molecular docking (e.g., AutoDock Vina) and free energy calculations (MM-PBSA) .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration to explain discrepancies in vivo .
Q. How does the methanesulfonyl group influence receptor binding affinity compared to other electron-withdrawing substituents?
- Methodological Answer : The sulfonyl group enhances hydrogen-bonding interactions with GABA receptor residues (e.g., α1-subunit Tyr160) due to its strong electron-withdrawing nature. Comparative studies with nitro or trifluoromethyl analogs show 2–3-fold higher binding affinity for sulfonyl derivatives, validated via isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
